molecular formula C6H6F7NO B13468753 N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 70473-76-6

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B13468753
CAS No.: 70473-76-6
M. Wt: 241.11 g/mol
InChI Key: PNDQTLWFMTZBFC-UHFFFAOYSA-N
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Description

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and surfactants.

Mechanism of Action

The mechanism of action of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated structure but different functional groups.

    2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with an amine group instead of an amide.

Uniqueness

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific combination of fluorine atoms and the ethylamide functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

70473-76-6

Molecular Formula

C6H6F7NO

Molecular Weight

241.11 g/mol

IUPAC Name

N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C6H6F7NO/c1-2-14-3(15)4(7,8)5(9,10)6(11,12)13/h2H2,1H3,(H,14,15)

InChI Key

PNDQTLWFMTZBFC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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